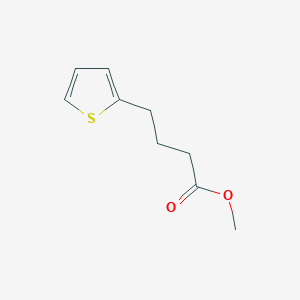

4-(2-Thienyl)butanoic acid methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-thiophen-2-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-11-9(10)6-2-4-8-5-3-7-12-8/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTXOYOSYBCRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174946 | |

| Record name | 4-(2-Thienyl)butanoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20828-66-4 | |

| Record name | 4-(2-Thienyl)butanoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020828664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Thienyl)butanoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 2 Thienyl Butanoic Acid Methyl Ester and Its Analogues

Direct Esterification and Transesterification Protocols for Methyl Esters

The final step in many synthetic routes to 4-(2-thienyl)butanoic acid methyl ester is the conversion of 4-(2-thienyl)butanoic acid to its corresponding methyl ester. This is typically achieved through direct esterification or transesterification protocols.

The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comresearchgate.net This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the synthesis of methyl esters requires careful optimization of several reaction parameters. The choice of catalyst, reaction temperature, and time are critical.

For Fischer esterification, while strong mineral acids are effective, Lewis acid catalysts like scandium(III) triflate have also been employed. rsc.org The reaction conditions can be summarized as follows:

| Catalyst | Alcohol | Temperature | Notes |

| Sulfuric Acid (H₂SO₄) | Methanol | Reflux | Standard, cost-effective method. researchgate.net |

| Tosic Acid (TsOH) | Methanol | Reflux | Alternative strong acid catalyst. masterorganicchemistry.com |

| Scandium(III) Triflate | Methanol | Boiling | Lewis acid catalyst variant. rsc.org |

Transesterification is another viable method, where a different ester is converted to the methyl ester by reacting it with methanol. This can be catalyzed by acids or bases. For instance, Sc(OTf)₃ can catalyze the direct transesterification of various carboxylic esters in boiling methanol, with microwave irradiation being used to significantly reduce reaction times. organic-chemistry.org

Purification of the final product typically involves an aqueous workup to remove the acid catalyst and excess methanol, followed by extraction with an organic solvent and subsequent purification by distillation or column chromatography.

Green Chemistry Approaches in Ester Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. In ester synthesis, this translates to using non-toxic reagents, reducing solvent waste, and employing energy-efficient processes.

Dimethyl carbonate (DMC) is recognized as a green methylating agent. rsc.orgorganic-chemistry.org A base-catalyzed methyl transfer from dimethyl carbonate to a carboxylic acid provides a selective and mild esterification method. organic-chemistry.org This approach avoids the use of harsh acids and toxic methyl halides. Another green approach involves the use of supercritical methanol, sometimes in combination with carbon dioxide, which can enhance ester yields under less harsh operating conditions compared to traditional methods. rsc.org The use of solid acid catalysts or enzymes also represents a greener alternative to mineral acids, as they are often reusable and produce less corrosive waste streams.

| Approach | Reagent/Catalyst | Solvent | Advantages |

| Green Methylation | Dimethyl Carbonate (DMC) | Dimethyl Carbonate | Non-toxic reagent, mild conditions. rsc.orgorganic-chemistry.org |

| Supercritical Fluid | Supercritical Methanol/CO₂ | None | Reduced operating temperature and pressure, high yields. rsc.org |

| Solid Acid Catalysis | Polymer-supported reagents | Various | Catalyst is often reusable, reduced corrosion. organic-chemistry.org |

Synthesis through Functionalization of Thiophene (B33073) Precursors

An alternative strategy involves constructing the 4-(2-thienyl)butanoic acid framework directly from thiophene or its derivatives. This is achieved by forming a new carbon-carbon bond at the thiophene ring.

Carbon-Carbon Bond Formation Strategies at the Thiophene Ring

The thiophene ring is susceptible to attack by electrophiles, primarily at the 2- and 5-positions. wikipedia.orgstackexchange.com This reactivity is exploited in various carbon-carbon bond-forming reactions. While methods like Suzuki-Miyaura cross-couplings using 2-thienylboronic acids or Sonogashira reactions with 2-halothiophenes are common for introducing substituents, Friedel-Crafts reactions are particularly relevant for adding acyl groups that can be precursors to the butanoic acid chain. mdpi.com

Acylation Reactions with Butyric Acid Derivatives and Analogues

The Friedel-Crafts acylation is a cornerstone reaction for introducing an acyl group onto an aromatic ring, including thiophene. organic-chemistry.org To synthesize the precursor for 4-(2-thienyl)butanoic acid, thiophene can be reacted with a butyric acid derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). asianpubs.orggoogle.com

A common and effective approach is the acylation of thiophene with succinic anhydride. This reaction, catalyzed by AlCl₃, yields 4-oxo-4-(2-thienyl)butyric acid. sigmaaldrich.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion generated from succinic anhydride and the Lewis acid attacks the electron-rich thiophene ring, with a high preference for the 2-position. stackexchange.com

| Thiophene Reactant | Acylating Agent | Catalyst | Product |

| Thiophene | Succinic Anhydride | AlCl₃ | 4-Oxo-4-(2-thienyl)butyric acid |

| Thiophene | Succinyl chloride | EtAlCl₂ | 1,4-Bis(2-thienyl)butane-1,4-dione asianpubs.org |

The resulting keto-acid, 4-oxo-4-(2-thienyl)butyric acid, is a crucial intermediate that can be further processed to obtain the desired butanoic acid structure. sigmaaldrich.com

Synthesis of 4-(2-Thienyl)butanoic Acid as a Precursor to the Methyl Ester

The synthesis of the target methyl ester often proceeds via the preparation and isolation of its corresponding carboxylic acid, 4-(2-thienyl)butanoic acid. tcichemicals.comsigmaaldrich.com This acid is typically synthesized by the reduction of the carbonyl group of 4-oxo-4-(2-thienyl)butyric acid.

The successful reduction of the keto group in 4-oxo-4-(2-thienyl)butyric acid yields 4-(2-thienyl)butanoic acid. sigmaaldrich.com This acid can then be esterified as described in section 2.1 to produce the final product, this compound.

Cyclization Reactions for Thiophene Ring Construction

The construction of the thiophene ring is a fundamental step in the synthesis of this compound and its analogues. Several classical and modern cyclization reactions are employed for this purpose, each offering distinct advantages in terms of substrate scope and regioselectivity.

From Functionalized Alkynes:

The Fiesselmann thiophene synthesis is a powerful method for constructing substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives. wikipedia.org The reaction proceeds via a base-catalyzed conjugate addition of the thioglycolate to the alkyne, followed by an intramolecular Dieckmann condensation to form the thiophene ring. wikipedia.orgorganic-chemistry.org This method is particularly useful for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives, which can be further functionalized. A variation of this synthesis starts from a cyclic β-ketoester and thioglycolic acid. organic-chemistry.org

From β-Keto Esters:

The Gewald aminothiophene synthesis is a versatile one-pot reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org This reaction is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org The resulting 2-aminothiophenes are valuable intermediates that can be further modified to introduce the desired butanoic acid ester side chain. Microwave irradiation has been shown to improve reaction yields and reduce reaction times for the Gewald reaction. wikipedia.org

From Thioglycolic Acid Derivatives:

As mentioned in the Fiesselmann synthesis, thioglycolic acid and its esters are key reagents for thiophene ring formation. They can react with a variety of substrates, including α,β-acetylenic esters and β-keto esters, to generate highly functionalized thiophenes. wikipedia.orgorganic-chemistry.org The versatility of thioglycolic acid derivatives makes them a cornerstone in the synthesis of complex thiophene-containing molecules.

A summary of these cyclization reactions is presented in the table below.

| Reaction Name | Starting Materials | Key Features | Typical Products |

| Fiesselmann Synthesis | α,β-Acetylenic esters, Thioglycolic acid derivatives | Base-catalyzed, forms highly substituted thiophenes. | 3-Hydroxy-2-thiophenecarboxylic acid derivatives |

| Gewald Synthesis | Ketones/Aldehydes, α-Cyanoesters, Elemental Sulfur | One-pot, multicomponent reaction, versatile. | Polysubstituted 2-aminothiophenes |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Sulfuring agent (e.g., P4S10) | Condensation reaction, synthetically valuable. wikipedia.org | Substituted thiophenes |

Chain Elongation and Functional Group Interconversion Strategies

Once the thiophene ring is formed, or starting from a pre-functionalized thiophene, various strategies can be employed to introduce or modify the butanoic acid methyl ester side chain.

Chain Elongation:

Arndt-Eistert Homologation: This method allows for the one-carbon chain extension of a carboxylic acid. wikipedia.orgnrochemistry.comyoutube.com Starting from 2-thienylacetic acid, it can be converted to its acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of methanol would yield methyl 3-(2-thienyl)propanoate. A further iteration of this sequence would provide the desired this compound.

Malonic Ester Synthesis: This classical method involves the alkylation of diethyl malonate with a suitable thiophene-containing electrophile, such as 2-(chloromethyl)thiophene. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.org The resulting dialkylated malonic ester can then be hydrolyzed and decarboxylated to yield the desired carboxylic acid, which is subsequently esterified to the methyl ester.

Functional Group Interconversion:

Functional group interconversions are crucial for transforming readily available starting materials into the target compound. For instance, a nitrile group can be hydrolyzed to a carboxylic acid and then esterified. An aldehyde can be converted to the corresponding ester via oxidation and esterification. These transformations are standard procedures in organic synthesis.

Chemo- and Regioselective Synthetic Pathways

Controlling the chemo- and regioselectivity is paramount in the synthesis of specifically substituted thiophenes. Catalytic methods, particularly those employing transition metals, have emerged as powerful tools for achieving high selectivity.

Catalytic Approaches for Selective Bond Formation

Nickel- and palladium-based catalytic systems are extensively used for the synthesis and functionalization of thiophenes and their polymers.

Palladium-based Systems: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are highly effective for the regioselective introduction of substituents onto the thiophene ring. nih.gov Direct C-H arylation of thiophenes is another powerful technique that avoids the need for pre-functionalization of the thiophene ring. nih.gov For instance, the direct arylation of 3-(methylsulfinyl)thiophene can be selectively controlled to yield either 2-arylated or 2,5-diarylated products.

Nickel-based Systems: Nickel catalysts are particularly effective for the polymerization of thiophene derivatives, leading to the formation of polythiophenes with well-defined structures. These catalytic systems can be employed to create polymers where the repeating unit is a thiophene bearing a butanoic acid methyl ester side chain, leading to functional materials with interesting electronic and optical properties.

The table below summarizes some key catalytic reactions for thiophene functionalization.

| Catalyst System | Reaction Type | Key Features |

| Palladium(II) acetate / Phosphine ligand | Direct C-H Arylation | High regioselectivity for C2 or C5 position. |

| Nickel(II) complexes | Polymerization | Controlled polymerization of thiophene monomers. |

Chiral Synthesis of Related Thienyl Butyric Acid Esters

The synthesis of enantiomerically pure thienyl butyric acid esters is of significant interest, particularly for pharmaceutical applications. Two main strategies are employed to achieve this: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a chemical transformation. For example, the asymmetric hydrogenation of a prochiral precursor, such as a thienyl-substituted α,β-unsaturated ester, using a chiral rhodium or ruthenium catalyst can provide the desired enantiomer in high enantiomeric excess.

Chiral Resolution: This method involves the separation of a racemic mixture of the thienyl butyric acid or its ester. wikipedia.orglibretexts.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, followed by separation of the diastereomers by crystallization and subsequent removal of the resolving agent. libretexts.org

| Methodology | Advantages | Disadvantages | Scalability |

| Fiesselmann Synthesis | Good for highly substituted thiophenes. | Limited to specific substitution patterns. | Moderate to good. |

| Gewald Synthesis | One-pot, multicomponent, high diversity. | Can produce complex mixtures. | Good, particularly with microwave assistance. wikipedia.org |

| Paal-Knorr Synthesis | Versatile for various substituted thiophenes. | Requires 1,4-dicarbonyl precursors which may not be readily available. | Moderate. |

| Chain Elongation (e.g., Arndt-Eistert) | Well-established, predictable. | Use of hazardous reagents like diazomethane. | Can be challenging on a large scale due to safety concerns. |

| Catalytic C-H Functionalization | Atom-economical, avoids pre-functionalization. | Catalyst cost and optimization can be an issue. | Potentially very good with robust catalysts. |

Computational Chemistry and Theoretical Insights into 4 2 Thienyl Butanoic Acid Methyl Ester

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are essential for elucidating the distribution of electrons within a molecule, which in turn governs its reactivity and spectroscopic properties. For 4-(2-Thienyl)butanoic acid methyl ester, these investigations focus on the interplay between the electron-rich thiophene (B33073) ring and the electron-withdrawing methyl ester group, mediated by the flexible butanoic chain.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netmdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. semanticscholar.orgresearchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. semanticscholar.orgresearchgate.net

For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene ring, owing to the presence of the sulfur heteroatom with its lone pairs of electrons. The LUMO, conversely, would likely be centered on the carbonyl group of the methyl ester, which is an electron-deficient site.

Quantum chemical calculations, such as those performed using DFT with a basis set like B3LYP/6-311++G(d,p), can predict the energies of these orbitals. researchgate.net From these energies, several key chemical descriptors can be calculated to quantify reactivity. mdpi.com

Table 1: Calculated Quantum Chemical Descriptors for a Thiophene Derivative (Note: These are exemplary values typical for similar thiophene-containing molecules, as specific literature for this compound is not available. Calculations are often performed at the B3LYP/6-311+G level.)

| Parameter | Formula | Typical Calculated Value (eV) |

| HOMO Energy (EHOMO) | - | -6.5 to -7.5 |

| LUMO Energy (ELUMO) | - | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.5 |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 to 3.25 |

| Electronegativity (χ) | (I + A) / 2 | 3.75 to 4.75 |

A relatively large energy gap would indicate that this compound is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. researchgate.net These maps are invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl group in the methyl ester and, to a lesser extent, the sulfur atom in the thiophene ring. These are the most electronegative sites.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those attached to the thiophene ring and the alkyl chain.

Neutral Potential (Green): Spread across the carbon framework of the butanoic chain.

This distribution indicates that the carbonyl oxygen is a primary site for hydrogen bonding and interactions with electrophiles, while the regions around the hydrogen atoms are susceptible to interactions with nucleophiles.

Computational methods can accurately predict various spectroscopic properties, which can then be used to validate and interpret experimental data.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za For this compound, predictions would show distinct signals for the thiophene protons (typically in the 6.8-7.5 ppm range), the methyl ester protons (~3.7 ppm), and the methylene protons of the butanoic chain (varying from ~1.9 to 3.0 ppm depending on their proximity to the thiophene ring and ester group). mdpi.com

IR Spectroscopy: Vibrational frequencies can be calculated to predict the appearance of an Infrared (IR) spectrum. Key predicted vibrational modes for this molecule would include a strong C=O stretching frequency for the ester group (around 1735-1750 cm⁻¹), C-H stretching vibrations for the aromatic thiophene ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), and C-S stretching modes associated with the thiophene ring. scielo.org.zamdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. researchgate.netmdpi.com The thiophene ring is the primary chromophore in this molecule. Calculations would likely predict strong π→π* transitions, resulting in an absorption maximum (λ_max) in the ultraviolet region, characteristic of substituted thiophenes. mdpi.comsciforum.net

Table 2: Predicted Spectroscopic Data for this compound (Note: These are representative values based on functional group analysis and computational studies of similar molecules.)

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Thiophene Protons | 6.8 - 7.5 ppm |

| ¹H NMR | Methyl Ester Protons (-OCH₃) | ~3.7 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~174 ppm |

| IR | C=O Stretch (Ester) | 1735 - 1750 cm⁻¹ |

| IR | C-H Stretch (Thiophene) | 3050 - 3150 cm⁻¹ |

| UV-Vis | λ_max (π→π* transition) | 230 - 260 nm |

Conformational Analysis and Molecular Dynamics

The flexible four-carbon chain connecting the rigid thiophene ring and the methyl ester group allows this compound to adopt numerous conformations. Understanding these conformations is key to describing its physical properties and biological interactions.

Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating its single bonds (dihedral angles). This process identifies low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them.

For this compound, the key rotatable bonds are the C-C bonds of the butanoic chain and the C-C bond connecting the chain to the thiophene ring. The molecule's shape can range from a fully extended, linear conformation to a more folded, compact structure where the thiophene ring and ester group are in closer proximity. Computational scans of the dihedral angles would reveal the most energetically favorable arrangements, which are likely to be staggered conformations that minimize steric hindrance.

While gas-phase calculations reveal intrinsic conformational preferences, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules in a more realistic environment, such as in a solvent or a condensed phase. mdpi.com

An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms over a period of time. mdpi.com Such simulations can provide insights into:

Conformational Flexibility: How the molecule transitions between different stable conformations over time.

Solvation Effects: How solvent molecules arrange around the solute and influence its preferred shape through hydrogen bonding or other intermolecular forces.

Self-Assembly: In concentrated systems, MD can show how multiple molecules might aggregate or self-assemble, driven by interactions between the hydrophobic alkyl chains and the more polar thiophene and ester moieties. mdpi.com

These simulations are computationally intensive but offer a detailed picture of the molecule's behavior that bridges the gap between static quantum chemical models and real-world macroscopic properties.

Computational Studies of Reaction Mechanisms and Catalysis

No published studies were found that computationally investigated the reaction mechanisms involving this compound.

Transition State Characterization and Activation Energy Calculations

There is no available data from theoretical studies characterizing transition states or calculating activation energies for reactions involving this specific ester.

Catalyst Design Principles from Theoretical Models

Research on the rational design of catalysts based on theoretical models for reactions with this compound as a substrate is not present in the accessible scientific literature.

Structure-Reactivity Relationships from First-Principles Calculations

No first-principles calculations detailing the structure-reactivity relationships for this compound have been published.

Advanced Applications in Organic Synthesis and Materials Science

4-(2-Thienyl)butanoic Acid Methyl Ester as a Synthetic Intermediate

The strategic placement of the thiophene (B33073) and ester functional groups allows this compound to serve as a key intermediate in the synthesis of a wide range of organic molecules, from bioactive compounds to intricate molecular frameworks.

Precursor in the Synthesis of Diverse Organic Molecules

As a versatile precursor, this compound can be chemically modified at several positions to generate a variety of organic compounds. The ester group can be hydrolyzed, reduced, or converted to other functional groups, while the thiophene ring can undergo electrophilic substitution or metal-catalyzed coupling reactions.

One notable application is in the synthesis of biologically active molecules. For instance, thienyl-containing compounds have shown promise in the development of novel therapeutic agents. The synthesis of pyrano[3,2-c]chromene derivatives, which have potential as bactericidal agents, can be achieved through multi-component reactions involving precursors that can be derived from butanoic acid structures. Similarly, the synthesis of 1,4-dihydropyridine derivatives with antimicrobial and antioxidant properties often involves the use of substituted pyrazole moieties, which can be constructed using building blocks derived from functionalized butanoic acids.

Role in Building Complex Molecular Architectures and Scaffolds

The bifunctional nature of this compound makes it an ideal candidate for the construction of complex molecular architectures and scaffolds. The thiophene unit can act as a rigid, aromatic core, while the butanoic acid methyl ester chain provides a flexible linker that can be used to connect to other molecular fragments.

This is particularly evident in the synthesis of heterocyclic systems. For example, thienyl-containing building blocks can undergo cyclization reactions with bisnucleophiles to form a variety of thiophene-3-yl-containing heterocyclic systems. This approach has been used to prepare substituted 2,3′-bithiophene compounds and thiophene-3-yl derivatives of 2-aminothiazole and 2-aminoselenazole. These complex structures are of interest in medicinal chemistry and materials science due to their unique electronic and biological properties.

Integration into Optoelectronic Materials

The electron-rich nature of the thiophene ring in this compound makes it a desirable component in the design of organic materials for optoelectronic applications. These materials are integral to the development of next-generation electronic devices, including solar cells, transistors, and conductive coatings.

Electron Acceptors in Organic Photovoltaic Devices (e.g., Thienyl-based fullerene adducts)

In the field of organic photovoltaics (OPVs), there is a continuous search for new electron acceptor materials to improve the efficiency and stability of solar cells. Fullerene derivatives, such as mdpi.commdpi.com-phenyl-C61-butyric acid methyl ester (PCBM), are widely used as electron acceptors. However, modifying the fullerene cage with different organic addends can tune its electronic properties.

Derivatives of this compound have been instrumental in the synthesis of thienyl-based fullerene adducts. For example, mdpi.commdpi.com-thienyl-C61-butyric acid methyl ester (TCBM) and its derivatives with alkyl substitutions on the thiophene ring have been synthesized and investigated as electron acceptors in bulk-heterojunction solar cells. scirp.org These thienyl-based adducts can be synthesized through a diazo addition under milder conditions compared to their phenyl-based counterparts. scirp.org The incorporation of the thienyl moiety can influence the electronic energy levels and solubility of the fullerene derivative, which in turn affects the performance of the organic solar cell. scirp.org

Below is a table summarizing the performance of organic solar cells using different thienyl-based fullerene acceptors.

| Acceptor Material | Donor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

|---|---|---|---|---|---|

| TCBM-C1 | P3HT | 3.5% | 0.62 V | 9.1 mA/cm² | 0.62 |

| TCBM-C6 | P3HT | 3.8% | 0.63 V | 9.6 mA/cm² | 0.63 |

| TCBM-C8 | P3HT | 3.7% | 0.63 V | 9.4 mA/cm² | 0.63 |

Components in Organic Field-Effect Transistors and Charge Transport Layers

Organic field-effect transistors (OFETs) are a key component of flexible and printable electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in the active layer. Thiophene-based materials are among the most promising organic semiconductors due to their excellent charge transport properties.

While direct applications of this compound in OFETs are not extensively documented, its derivatives serve as important building blocks for the synthesis of more complex thienoacene-based organic semiconductors. These materials, which consist of multiple fused thiophene rings, exhibit high charge carrier mobilities and are actively being researched for use in high-performance OFETs. The butanoic acid methyl ester side chain can be modified to improve the solubility and processability of these otherwise rigid molecules, facilitating their deposition into thin films for device fabrication.

Development of Conductive Polymers and Coatings

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processability and mechanical flexibility of polymers. Polythiophenes and their derivatives are a major class of conductive polymers.

The synthesis of functionalized polythiophenes can be achieved through the polymerization of appropriately substituted thiophene monomers. This compound can serve as a starting point for the synthesis of such monomers. For example, the butanoic acid methyl ester group can be converted into other functional groups that can either be polymerized directly or can be used to attach the thiophene unit to a polymer backbone. This approach allows for the creation of conductive polymers with tailored properties, such as improved solubility, processability, and environmental stability, making them suitable for applications in antistatic coatings, electromagnetic shielding, and as components in electronic devices. For instance, the synthesis of poly(thienylene vinylene)s can be achieved through methods like ADMET (Acyclic Diene Metathesis) polymerization, which can utilize divinylthiophene derivatives as monomers.

Applications in Coordination Chemistry Ligand Design

The design of effective ligands is a cornerstone of coordination chemistry, enabling the development of metal complexes with tailored electronic, optical, and catalytic properties. Thiophene-containing molecules are of particular interest due to the sulfur atom in the aromatic ring, which can influence the electronic environment of the resulting metal complex. This compound serves as a valuable precursor for ligands, most notably those related to thiophene-based β-diketones.

β-Diketones are among the most widely used O,O-ligands in the coordination chemistry of d- and f-block elements. nih.gov The incorporation of a thienyl group into the β-diketone structure, as seen in the well-known compound 2-thenoyltrifluoroacetone (Htta), can significantly enhance the properties of the resulting metal complexes, such as their volatility and luminescence. nih.gov

The synthesis of these specialized ligands often involves a Claisen condensation reaction. nih.gov While the classical synthesis for Htta utilizes 2-acetylthiophene and ethyl trifluoroacetate, the underlying principle involves the coupling of a thienyl-containing ketone with an ester. nih.gov Molecules like this compound are part of the family of thiophene derivatives that provide the essential thienyl moiety for these syntheses. The ester group can be chemically modified to participate in condensations or other coupling reactions to form the desired β-diketone scaffold. A versatile and robust synthetic protocol has been developed for preparing β-diketones that bear a 2-thienyl group, underscoring the importance of this structural motif in ligand design. nih.gov

The table below details examples of thiophene-based β-diketone ligands and their applications in coordination chemistry, illustrating the importance of the thienyl precursor.

| Ligand Name | Abbreviation | Metal Ions Coordinated | Applications |

| 2-Thenoyltrifluoroacetone | Htta | Lanthanides (e.g., Eu³⁺, Tb³⁺), Actinides, Transition Metals (e.g., Cu²⁺) | Luminescent materials, extractants in nuclear fuel separation, CVD precursors. nih.gov |

| 4,4,5,5,5-Pentafluoro-1-(2-thienyl)pentane-1,3-dione | --- | Lanthanides | Design of highly effective luminescent materials. nih.gov |

| 1-(2-Thienyl)butane-1,3-dione | --- | Transition Metals | Catalysis, materials science. |

Chemical Precursor in Agrochemical Formulations

The thiophene ring is a significant "pharmacophore" in the agrochemical industry, appearing in the structures of numerous fungicides, insecticides, and herbicides. nbinno.comresearchgate.netresearchgate.net Thiophene derivatives are explored for their potential as potent and selective active ingredients in these formulations. nbinno.com The unique electronic and structural properties of the thiophene ring can be tailored to target specific biological pathways in pests or weeds with high efficacy. nbinno.com

This compound functions as a key chemical precursor in this context. Its value lies in its bifunctional nature: the stable thiophene ring and the modifiable methyl ester group. This structure allows it to serve as a scaffold for building more complex and biologically active molecules. The chemical role of the ester is to provide a reactive site for a variety of transformations to create new derivatives.

The development of novel agrochemicals often relies on the precise manipulation of such building blocks. nbinno.com For instance, the ester functionality of this compound can undergo several key reactions:

Hydrolysis: Conversion of the methyl ester to a carboxylic acid, which can then be used to form salts or be coupled with amines to create amides.

Aminolysis: Direct reaction with amines to form a wide range of amides, a common functional group in bioactive molecules.

Reduction: Conversion of the ester to a primary alcohol, introducing a new point for further chemical elaboration.

Condensation Reactions: The α-carbon to the ester can be involved in condensation reactions to build larger carbon skeletons.

The following table outlines the chemical role of this compound as a precursor by detailing its reactive sites and their potential transformations in the synthesis of agrochemical compounds.

| Functional Group | Type of Reaction | Resulting Functional Group | Relevance in Agrochemical Synthesis |

| Methyl Ester | Hydrolysis | Carboxylic Acid | Intermediate for amide/ester synthesis, salt formation. |

| Methyl Ester | Aminolysis | Amide | Creation of a stable, often bioactive, linkage. |

| Methyl Ester | Reduction | Primary Alcohol | Introduction of a new functional handle for ether or ester linkages. |

| Thiophene Ring | Electrophilic Substitution (e.g., Halogenation) | Halogenated Thiophene | Halogenated derivatives are key building blocks for next-generation insecticides. nbinno.com |

| α-Carbon | Condensation | Elongated Carbon Chain | Building molecular complexity and modifying physical properties. |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the covalent structure of 4-(2-Thienyl)butanoic acid methyl ester, ensuring the correct connectivity of the thiophene (B33073) ring, the butanoate chain, and the methyl ester group.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the three protons on the thiophene ring, the three sets of methylene (-CH₂-) protons in the butanoic acid chain, and the methyl (-CH₃) protons of the ester group. The integration of these signals corresponds to the number of protons in each environment (3H for the thiophene ring, 2H for each methylene group, and 3H for the methyl ester). Spin-spin coupling patterns, such as triplets and multiplets, would further confirm the connectivity of the aliphatic chain.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected: four for the thiophene ring carbons, four for the butanoic acid chain carbons (three methylene and one carbonyl carbon), and one for the methyl ester carbon. docbrown.info The chemical shift values indicate the electronic environment of each carbon; for instance, the carbonyl carbon of the ester group would appear significantly downfield (around 174 ppm) due to the deshielding effect of the attached oxygen atoms. docbrown.infonih.gov

2D-NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation. A COSY spectrum would show correlations between adjacent protons in the butanoic chain, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

| Assignment | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |

|---|---|---|

| Thiophene H-5 | ~7.1-7.3 | ~127-128 |

| Thiophene H-3 | ~6.8-7.0 | ~123-124 |

| Thiophene H-4 | ~6.9-7.1 | ~125-126 |

| -CH₂- (alpha to thiophene) | ~2.9-3.1 | ~28-30 |

| -CH₂- (beta) | ~1.9-2.1 | ~26-28 |

| -CH₂- (alpha to C=O) | ~2.3-2.5 | ~33-35 |

| -O-CH₃ | ~3.6-3.7 | ~51-52 |

| C=O (Ester) | - | ~173-175 |

| Thiophene C-2 (substituted) | - | ~142-144 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₁₂O₂S), the exact mass is 184.0558 Da. nih.gov

Fragmentation Analysis : In addition to the molecular ion peak, mass spectrometry induces fragmentation of the molecule, creating a unique pattern of fragment ions that serves as a structural fingerprint. docbrown.info Electron Ionization (EI) is a common technique where the molecular ion may be observed, though it can be weak for some esters. jeol.com For methyl esters, characteristic fragmentation patterns include the McLafferty rearrangement. researchgate.net The GC-MS data for this compound shows a top peak at m/z 110, with other significant peaks at m/z 97 and m/z 184 (the molecular ion). nih.gov The m/z 97 fragment likely corresponds to the thienylmethyl cation [C₅H₅S]⁺, and the m/z 110 fragment could arise from cleavage of the butanoic chain.

Tandem MS (MS/MS) : Techniques like Tandem Mass Spectrometry can isolate a specific ion (e.g., the molecular ion) and subject it to further fragmentation, providing more detailed structural information and enhancing analytical specificity. nih.gov

HPLC/APCI-MS² : High-Performance Liquid Chromatography (HPLC) coupled with Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry is a powerful method for analyzing fatty acid methyl esters and similar compounds. nih.gov This technique is particularly useful for separating complex mixtures and can provide structural information, including the location of functional groups, through controlled fragmentation in the mass spectrometer. nih.gov

| m/z | Relative Intensity | Possible Fragment Identity |

|---|---|---|

| 184 | 3rd Highest | [M]⁺, Molecular Ion |

| 110 | Top Peak | [C₆H₆S]⁺• (Result of McLafferty rearrangement) |

| 97 | 2nd Highest | [C₅H₅S]⁺ (Thienylmethyl cation) |

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy : The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically found in the range of 1735-1750 cm⁻¹. orgchemboulder.comjournalajacr.com Other key peaks would include C-H stretching vibrations for both the aliphatic chain and the aromatic thiophene ring (around 2850-3100 cm⁻¹), C-O stretching of the ester group (around 1100-1300 cm⁻¹), and characteristic vibrations for the thiophene ring. orgchemboulder.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. While the carbonyl stretch is also visible in Raman, non-polar bonds like the C-S and C=C bonds of the thiophene ring often produce strong Raman signals, making it a useful technique for characterizing the heterocyclic portion of the molecule.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

|---|---|---|

| C=O (Ester carbonyl stretch) | 1735 - 1750 | FTIR (Strong) |

| C-H (sp³ aliphatic stretch) | 2850 - 3000 | FTIR, Raman |

| C-H (sp² thiophene stretch) | 3000 - 3100 | FTIR, Raman |

| C-O (Ester stretch) | 1100 - 1300 | FTIR (Strong) |

| C=C (Thiophene ring stretch) | ~1400 - 1500 | FTIR, Raman (Strong) |

| C-S (Thiophene ring stretch) | ~600 - 800 | Raman |

X-ray Crystallography and Solid-State Structural Analysis

Should this compound be obtained in a crystalline form, X-ray crystallography can provide the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms. mdpi.com

Single Crystal X-ray Diffraction (SCXRD) is an unparalleled technique for determining the exact atomic arrangement of a crystalline solid. mdpi.com If a suitable single crystal of the compound can be grown, this method would yield precise bond lengths, bond angles, and torsional angles. mdpi.com It would unambiguously confirm the connectivity of the thiophene ring to the butanoic chain and provide insight into the molecule's conformation in the solid state. Furthermore, SCXRD reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack together to form the crystal lattice. nih.gov

Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for analyzing bulk crystalline material. The technique produces a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. While it does not provide the atomic-level detail of SCXRD, PXRD is crucial for identifying the crystalline form of the compound, assessing its purity, and distinguishing between different polymorphic forms, which can have different physical properties.

Surface and Thin Film Characterization

The characterization of this compound in solid-state forms, such as thin films or self-assembled monolayers, is crucial for its potential application in materials science and electronics. Surface and thin film characterization techniques provide nanoscale information on topography, morphology, and structure.

Atomic Force Microscopy (AFM) for Morphological Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique capable of imaging surfaces on the nanometer scale. azom.comspectraresearch.com When applied to a thin film of this compound, AFM would provide detailed three-dimensional topographical data. This analysis is critical for understanding the film's quality and its suitability for various applications.

Detailed Research Findings: AFM analysis would reveal key morphological features of a film prepared from the compound. By raster-scanning a sharp probe over the sample surface, it can measure surface roughness, identify defects, and characterize grain or domain sizes. academicjournals.org For instance, studies on thin films of other thiophene derivatives have successfully used AFM to visualize tilted, stair-like topographies with step heights of 1 to 3 nm, or horizontally layered surfaces where steps correspond to molecular interlayer distances. researchgate.net If this compound were to be used as a component in organic electronics, AFM would be indispensable for optimizing deposition parameters to achieve smooth, uniform films, which are essential for efficient device performance.

| Parameter | Description | Typical Information Gained |

|---|---|---|

| Surface Roughness (Rq, Ra) | Statistical measures of the deviations in height from the mean surface plane. | Quantifies the smoothness of the film, critical for interfaces in electronic devices. |

| Grain/Domain Size | The average size of crystalline or ordered regions within the film. | Relates to the film's crystallinity and can influence charge transport properties. |

| Film Uniformity | Consistency of thickness and morphology across the substrate. | Identifies the presence of pinholes, cracks, or aggregates that could be detrimental to performance. |

| Step Height | The height of terraces or layers in molecularly ordered films. | Can provide insight into molecular packing and orientation on the substrate. researchgate.net |

Electron Microscopy Techniques (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and structure of materials at high magnification.

Scanning Electron Microscopy (SEM): SEM provides information about the surface topography and composition. For a film or powder of this compound, SEM would reveal the microscale morphology, such as the shape and size distribution of aggregates or crystalline structures. mdpi.com Research on other novel thiophene derivatives has utilized SEM to assess the quality and surface structure of spin-coated thin films. nih.gov

Transmission Electron Microscopy (TEM): TEM is used to analyze the internal structure of a material. To study the compound with TEM, it would likely need to be part of a self-assembled structure or a composite material. For example, if the molecule self-assembles into nanofibers or nanoparticles in solution, TEM could visualize these structures with high resolution. nih.govfrontiersin.org Studies on other thiophene-based covalent organic frameworks have used TEM to demonstrate the ordered stacking of molecular lattices. mdpi.com

Electronic and Optical Characterization

Understanding the electronic and optical properties of this compound is fundamental, particularly for applications in optoelectronics. These properties are governed by the molecule's electronic structure, which can be probed by various spectroscopic methods.

UV-Visible Absorption and Emission Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption spectrum is expected to be dominated by the thiophene chromophore.

Detailed Research Findings: The UV-Vis spectrum would likely exhibit strong absorption bands corresponding to π-π* transitions within the conjugated system of the thiophene ring. aip.org Studies of various thiophene derivatives show characteristic absorption maxima (λmax) in the UV region, typically between 230 and 300 nm. nii.ac.jpresearchgate.net The exact position and intensity of these bands can be influenced by the butanoic acid methyl ester substituent and the solvent environment. For example, the spectrum of thiophene-2-carboxylic acid shows a λmax around 270 nm. spectrabase.com

Fluorescence (emission) spectroscopy provides information about the molecule's behavior after it has absorbed light. Many thiophene derivatives are known to be fluorescent. nih.govmdpi.com If this compound is fluorescent, its emission spectrum, quantum yield, and excited-state lifetime could be determined. These parameters are crucial for applications in fluorescent probes, sensors, or organic light-emitting diodes (OLEDs).

| Spectroscopic Technique | Expected Observation | Underlying Physical Process | Reference λmax (Thiophene) nii.ac.jp |

|---|---|---|---|

| UV-Vis Absorption | Strong absorption band in the UV region. | π → π* electronic transition within the thiophene ring. | ~235 nm |

| Fluorescence Emission | Potential emission at a longer wavelength than absorption (Stokes shift). | Radiative decay from the lowest singlet excited state (S1) to the ground state (S0). | N/A (Compound-specific) |

Photoelectron Spectroscopy (UPS, XPS) for Electronic Structure

Photoelectron spectroscopy provides direct insight into the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon irradiation.

X-ray Photoelectron Spectroscopy (XPS): XPS uses X-rays to probe core-level electrons, providing information on elemental composition and chemical states. An XPS analysis of this compound would show distinct peaks for sulfur (S 2p), oxygen (O 1s), and carbon (C 1s). The high-resolution C 1s spectrum could potentially resolve the different chemical environments of the carbon atoms: those in the thiophene ring, the aliphatic chain, and the ester group. The S 2p spectrum for thiophene typically shows a spin-orbit split doublet (S 2p3/2 and S 2p1/2) in the 160-167 eV range. researchgate.netresearchgate.net

Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses UV radiation to probe valence-level electrons. This technique can be used to determine the ionization potential and map the density of states of the highest occupied molecular orbitals (HOMO). uhasselt.be This information is vital for understanding how the molecule would perform at interfaces in an electronic device, such as an organic photovoltaic cell, as it determines the energy level alignment with other materials.

| Element | Core Level | Predicted Binding Energy Range (eV) | Chemical Information |

|---|---|---|---|

| Sulfur | S 2p | ~163-165 | Confirms the presence of the thiophene ring sulfur. researchgate.netscm.com |

| Oxygen | O 1s | ~532-534 | Represents the two oxygen atoms in the methyl ester group. |

| Carbon | C 1s | ~284-285 | Carbons in the thiophene ring and aliphatic chain. |

| ~286-287 | Carbon singly bonded to oxygen (O-CH3). | ||

| ~288-289 | Carbonyl carbon in the ester group (C=O). |

Broadband Dielectric Spectroscopy (BDS) for Charge Dynamics

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for studying molecular dynamics and charge transport phenomena by measuring how a material responds to an external oscillating electric field over a wide frequency range. mdpi.comdoi.org

Detailed Research Findings: While typically applied to polymers or glass-forming liquids, BDS could provide unique insights into the dynamics of this compound in its liquid or supercooled state. The technique probes the reorientation of molecular dipoles. indico.global The primary dipole moment in this molecule is associated with the methyl ester group. BDS measurements as a function of temperature and frequency would reveal characteristic relaxation processes.

Environmental Chemical Transformations and Fate

Oxidative Degradation Pathways in Environmental Matrices

In environmental matrices such as water, soil, and air, 4-(2-Thienyl)butanoic acid methyl ester is susceptible to oxidative degradation, primarily initiated by reactive oxygen species. The thiophene (B33073) ring is a key site for oxidative attack.

The oxidation of thiophene and its derivatives can proceed at the sulfur atom, leading to the formation of thiophene S-oxide (sulfoxide) and subsequently thiophene S,S-dioxide (sulfone). wikipedia.orgresearchgate.net These reactions can be catalyzed by various environmental catalysts and oxidants. nih.gov For instance, oxidation by peroxy acids has been shown to yield sulfoxide and sulfone products. wikipedia.org This oxidative transformation of the thiophene ring is also a recognized pathway in the metabolic activation of various thiophene-containing pharmaceutical compounds. wikipedia.org

Table 1: Potential Oxidative Transformation Products of this compound

| Reactant | Oxidizing Agent | Potential Transformation Products |

|---|---|---|

| This compound | Reactive Oxygen Species (e.g., hydroxyl radicals, ozone) | 4-(2-Thienyl-S-oxide)butanoic acid methyl ester |

| 4-(2-Thienyl-S,S-dioxide)butanoic acid methyl ester |

Hydrolytic Stability and Transformation Products

The hydrolytic stability of this compound is primarily determined by the susceptibility of the methyl ester linkage to hydrolysis. Ester hydrolysis is a common environmental degradation pathway that can be catalyzed by acids or bases. studymind.co.ukchemguide.co.uk

Under acidic conditions, the hydrolysis of the ester is a reversible reaction that yields the corresponding carboxylic acid, 4-(2-Thienyl)butanoic acid, and methanol. studymind.co.ukchemguide.co.uk In alkaline environments, the hydrolysis is typically irreversible and results in the formation of the carboxylate salt (e.g., sodium 4-(2-thienyl)butanoate) and methanol. chemguide.co.uksavemyexams.com The rate of hydrolysis is influenced by pH and temperature. nist.gov

While specific hydrolysis rate constants for this compound are not available, the general principles of ester hydrolysis suggest that it will be more labile under either acidic or alkaline conditions compared to neutral pH. nist.govcommonorganicchemistry.com The primary transformation products of hydrolysis are 4-(2-Thienyl)butanoic acid and methanol.

Table 2: Hydrolytic Transformation of this compound

| Condition | Reactants | Products | Reversibility |

|---|---|---|---|

| Acidic | This compound, Water | 4-(2-Thienyl)butanoic acid, Methanol | Reversible chemguide.co.uk |

Photolytic Degradation Mechanisms

The thiophene ring in this compound suggests a potential for photolytic degradation upon exposure to sunlight. Thiophene and its derivatives are known to absorb ultraviolet radiation, which can lead to their photochemical transformation.

Studies on the photocatalytic degradation of various thiophene derivatives have shown that the thiophene ring can be cleaved, leading to mineralization. iitj.ac.in The presence of a photocatalyst, such as titanium dioxide (TiO2), can enhance the rate of degradation. polyu.edu.hk The photolytic degradation of a thiophene-containing copolymer has also been observed, indicating the susceptibility of the thiophene moiety to photodegradation. rsc.org

The specific mechanisms of photolytic degradation for this compound have not been elucidated. However, it is plausible that direct photolysis could involve excitation of the thiophene ring followed by reactions such as ring cleavage or reactions with photochemically generated reactive species in the environment. Indirect photolysis, mediated by sensitizers present in natural waters, could also contribute to its degradation.

Mechanistic Aspects of Biotransformation by Microorganisms (Focus on Chemical Changes)

Microbial degradation is a critical process in the environmental fate of many organic compounds, including this compound. The chemical changes during biotransformation are driven by the enzymatic machinery of microorganisms.

Bacteria capable of degrading thiophene derivatives have been isolated from various environments. nih.govnih.gov The initial steps in the microbial degradation of thiophenes often involve oxidation of the thiophene ring. dtu.dk For instance, Rhodococcus species have been shown to grow on thiophene-2-carboxylic acid, degrading it to sulfate, carbon dioxide, and biomass. nih.gov The cometabolic degradation of thiophene in the presence of a primary substrate like benzene (B151609) has also been reported, leading to the formation of thiophene S-oxide dimers. dtu.dk

The biotransformation of this compound by microorganisms is expected to involve two primary sites of attack: the thiophene ring and the ester group. The ester linkage can be cleaved by microbial esterases to yield 4-(2-Thienyl)butanoic acid and methanol. The resulting carboxylic acid can then be further metabolized. The thiophene ring can undergo hydroxylation and ring cleavage, ultimately leading to the mineralization of the compound.

Table 3: Potential Microbial Biotransformation Pathways and Products of this compound

| Enzymatic Reaction | Initial Substrate | Key Intermediates/Products |

|---|---|---|

| Ester Hydrolysis | This compound | 4-(2-Thienyl)butanoic acid, Methanol |

| Thiophene Ring Oxidation | 4-(2-Thienyl)butanoic acid | Hydroxylated thiophene derivatives |

| Thiophene ring cleavage products |

Q & A

Q. What are the established synthetic routes for 4-(2-thienyl)butanoic acid methyl ester, and what are their key reaction conditions?

The synthesis typically involves the formation of a γ-keto ester from thiophene derivatives. A common method includes:

- Acylation of thiophene : Reacting thiophene with an acylating agent (e.g., acetic anhydride) to form 2-acetylthiophene.

- Claisen condensation : Using methyl acetoacetate or analogous reagents to generate the 1,4-dicarbonyl intermediate.

- Esterification : Finalizing the methyl ester group via acid-catalyzed methanol treatment.

Key conditions include maintaining anhydrous environments, controlled temperatures (e.g., 60–80°C for condensation), and catalysts like sulfuric acid or Lewis acids .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts.

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirms the ester group (δ ~3.6–3.7 ppm for OCH₃) and thiophene protons (δ ~6.9–7.3 ppm).

- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C-O ester bonds (~1200–1250 cm⁻¹).

- Melting point determination : Cross-referenced with literature values to validate crystallinity .

Advanced Research Questions

Q. What challenges arise in optimizing the Claisen condensation step for large-scale synthesis, and how can they be mitigated?

- Byproduct formation : Over-condensation or side reactions due to excess base or prolonged heating. Mitigation involves strict stoichiometric control and stepwise addition of reagents.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity but may require post-reaction neutralization. Heterogeneous catalysts (e.g., zeolites) reduce purification complexity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate solvent recovery. Green alternatives like ethyl acetate are being explored .

Q. How do structural modifications (e.g., substituents on the thiophene ring) influence the compound’s reactivity or spectroscopic properties?

- Electron-withdrawing groups (e.g., Cl, NO₂) on thiophene decrease electron density, altering reaction kinetics in subsequent derivatization (e.g., slower nucleophilic acyl substitution).

- Steric effects : Bulky substituents at the 3- or 5-position of thiophene hinder planar alignment in the 1,4-dicarbonyl intermediate, reducing condensation efficiency.

- Spectroscopic shifts : Substituted thiophenes show distinct NMR splitting patterns (e.g., para-substituted groups cause deshielding of adjacent protons) .

Q. What methodologies are used to resolve contradictions in reported crystallographic data for structurally related γ-keto esters?

- Torsion angle analysis : Compare HO—C(O)—CH₂—CH₂ angles (e.g., 174.7° in unsubstituted analogs vs. 161.6° in chlorinated derivatives) to assess carboxyl group planarity.

- X-ray vs. DFT calculations : Discrepancies between experimental and computed bond lengths (e.g., C=O stretching) may indicate crystal packing effects or solvation artifacts .

Data Interpretation and Experimental Design

Q. How can researchers differentiate between ester hydrolysis byproducts and unreacted starting materials in reaction mixtures?

- TLC monitoring : Use silica gel plates with UV visualization; esters (Rf ~0.5–0.7 in ethyl acetate/hexane) vs. carboxylic acids (lower Rf due to polarity).

- pH-dependent extraction : Hydrolyzed acids partition into aqueous NaHCO₃, while esters remain in the organic layer.

- Mass spectrometry : Hydrolysis products show [M+H]+ peaks shifted by +18 (addition of H₂O) .

Q. What strategies are effective in minimizing thiophene ring oxidation during synthesis?

- Inert atmospheres : Conduct reactions under nitrogen/argon to prevent radical-mediated oxidation.

- Low-temperature protocols : Maintain reactions below 50°C to avoid thermal degradation.

- Antioxidants : Additives like BHT (butylated hydroxytoluene) at 0.1–1% wt/wt stabilize the thiophene moiety .

Methodological Advances

Q. What role do computational models play in predicting the reactivity of this compound in cross-coupling reactions?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Heck couplings. For example, the thiophene C-5 position often shows higher electrophilicity.

- Solvent modeling : COSMO-RS simulations optimize solvent selection for coupling efficiency (e.g., DMF vs. THF) .

Q. How can researchers address discrepancies in reported yields for esterification steps across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.